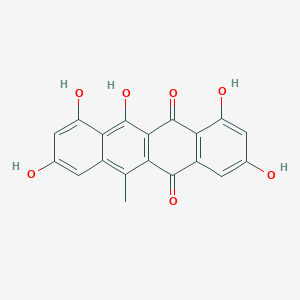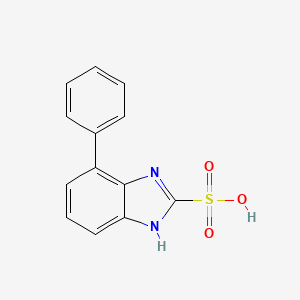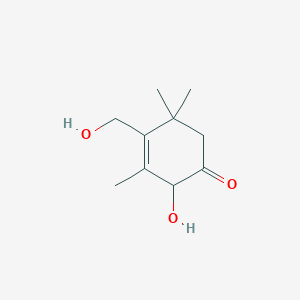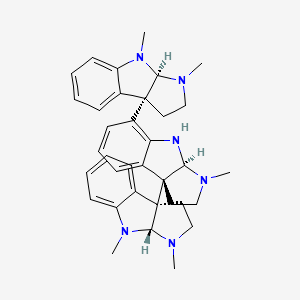
2-Acetyl-3-methyl-1,8-dimethoxynaphthalene
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
2-Acetyl-3-methyl-1,8-dimethoxynaphthalene is a natural product found in Eremurus chinensis and Asphodeline lutea with data available.
Scientific Research Applications
Antibacterial Activity
2-Acetyl-3-methyl-1,8-dimethoxynaphthalene has been synthesized and shown to possess antibacterial activity against certain pathogenic bacteria. This was demonstrated in a study where related compounds, including 5,6-dimethoxynaphthalene-2-carboxylic acid, were synthesized and evaluated for their antibacterial properties (Göksu & Uğuz, 2005).
Antitumor Applications
This compound has been identified as a key intermediate in the synthesis of antitumor anthracyclinones. A study demonstrated its synthesis through metal ammonia reduction, highlighting its potential in the development of antitumor medications (Rao, Deshpande, & Reddy, 1982).
Chemical Synthesis and Applications
The compound is utilized in various chemical syntheses, such as the synthesis of 2-amino-1,2,3,4-tetrahydronaphthalene-6,7-diol, a compound starting from naphthalene-2,3-diol, showcasing its utility in complex chemical reactions (Göksu, Kazaz, Sütbeyaz, & SeÇen, 2003).
Natural Compound Isolation
It has been isolated as a new compound from Asphodelus tenuifolius, a plant species, indicating its presence in natural sources and potential for various applications in natural product chemistry (Abdel-Mogib & Basaif, 2002).
Role in Organic Chemistry
The compound has been utilized in organic chemistry research for understanding mechanisms such as hypervalent iodine chemistry and reactions of dimethoxynaphthalenes, contributing to the development of organic synthesis methodologies (P. and & Brandt, 1997).
properties
Molecular Formula |
C15H16O3 |
|---|---|
Molecular Weight |
244.28 g/mol |
IUPAC Name |
1-(1,8-dimethoxy-3-methylnaphthalen-2-yl)ethanone |
InChI |
InChI=1S/C15H16O3/c1-9-8-11-6-5-7-12(17-3)14(11)15(18-4)13(9)10(2)16/h5-8H,1-4H3 |
InChI Key |
CVPYOJRRUZFCDK-UHFFFAOYSA-N |
Canonical SMILES |
CC1=CC2=C(C(=CC=C2)OC)C(=C1C(=O)C)OC |
synonyms |
2-acetyl-1,8-dimethoxy-3-methylnaphthalene 2-ADMMN |
Origin of Product |
United States |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.





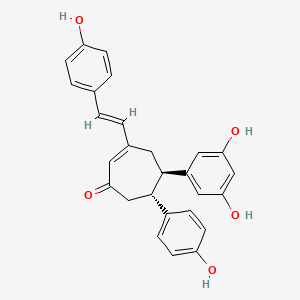
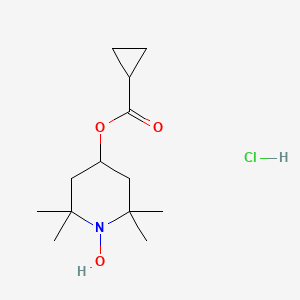

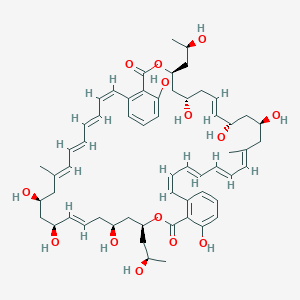

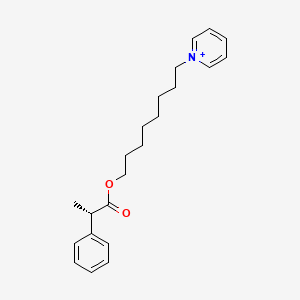
![[(2S,3R,4R,5R,6S)-6-[[(1S,3S,4R,5R,7S,9R,10S,11S,12R,14R,16S,28R,29S,30S,31R,33R,36R,37R,38R,39R,41R)-4,10,11,29,30,39-hexahydroxy-5,12,31-tris(hydroxymethyl)-37,38-bis[[(2S)-2-methylbutanoyl]oxy]-26-oxo-16-pentyl-2,6,8,13,15,27,32,34,40-nonaoxapentacyclo[34.3.1.13,7.09,14.028,33]hentetracontan-41-yl]oxy]-4-hydroxy-2-methyl-5-[(2S)-2-methylbutanoyl]oxyoxan-3-yl] (2S)-2-methylbutanoate](/img/structure/B1245120.png)
